molecular formula C24H21N3 B2474770 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine CAS No. 6726-45-0

2,4,6-Tris(4-methylphenyl)-1,3,5-triazine

Cat. No.: B2474770
CAS No.: 6726-45-0
M. Wt: 351.453
InChI Key: FLJCTCVDRKPLHJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule consists of a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. Attached to each nitrogen atom is a 4-methylphenyl group .


Chemical Reactions Analysis

Triazines are known to undergo reactions with amines, alcohols, and thiols. They can also participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For instance, the presence of the 4-methylphenyl groups could influence the compound’s solubility, melting point, and reactivity .

Scientific Research Applications

Pharmaceutical and Material Industries Applications

1,3,5-Triazine derivatives, including 2,4,6-trisubstituted variants, are pivotal in pharmaceutical, material, and agrochemical industries. Their use in creating small-molecule libraries has been instrumental in developing selective and potent chemical probes for various protein families. The structural symmetry and functionalization ease of the 1,3,5-triazine core enhance its utility in generating diverse molecular libraries through both solid-phase and solution-phase synthetic routes (Banerjee, Brown, & Weerapana, 2013).

Dendrimeric Melamine Cored Complexes

Dendrimeric melamine cored complexes utilizing 2,4,6-trisubstituted 1,3,5-triazines have been synthesized. These compounds show interesting magnetic behaviors and are characterized using various analytical techniques. Their synthesis demonstrates the versatility of triazine derivatives in creating structurally complex molecules with potential applications in materials science (Uysal & Koç, 2010).

Host Frameworks for Nanoarchitecture

2,4,6-Tris(4-halophenoxy)-1,3,5-triazine derivatives have been used to self-assemble hexagonal open frameworks. These frameworks are stabilized by weak intermolecular interactions, showcasing the potential of 1,3,5-triazine derivatives in the field of crystal engineering and nanoarchitecture. Such structures are relevant for applications in materials science, particularly in the development of new materials with unique physical properties (Saha et al., 2005).

Recyclable Hypervalent Iodine(III) Reagent

2,4,6-Tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine serves as a recyclable hypervalent iodine(III) reagent for chlorination and oxidation reactions. Its synthesis and application demonstrate the role of triazine derivatives in organic synthesis, particularly in the development of environmentally benign and sustainable chemical processes (Thorat, Bhong, & Karade, 2013).

Organic Electrophosphorescent Diodes

1,3,5-Triazine derivatives, specifically 2,4,6-tris(diarylamino)-1,3,5-triazines, have been utilized in creating high-efficiency electrophosphorescent (EP) organic light-emitting diodes (OLEDs). Their electron transport properties make them suitable as host materials for phosphorescent emitters, contributing significantly to the advancement of OLED technology (Inomata et al., 2004).

Mechanism of Action

Target of Action

Triazine compounds are known for their wide range of applications, including as herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties and are used clinically due to their antitumor properties .

Mode of Action

It’s known that triazine compounds can undergo sequential nucleophilic substitution of the c-cl bond by c-o, c-n, and c-s bonds . This suggests that 2,4,6-Tri-p-tolyl-1,3,5-triazine may interact with its targets through similar mechanisms.

Pharmacokinetics

The compound has a molecular weight of 35144400 , which suggests it may have suitable properties for bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4,6-Tri-p-tolyl-1,3,5-triazine. It’s worth noting that the compound has a boiling point of 561.5ºC at 760 mmHg , suggesting it has good thermal stability.

Biochemical Analysis

Biochemical Properties

2,4,6-Trip-tolyl-1,3,5-triazine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as aromatase, which is involved in the biosynthesis of estrogens. The compound binds to the active site of the enzyme, inhibiting its activity and thus reducing estrogen production . Additionally, 2,4,6-Trip-tolyl-1,3,5-triazine has been shown to interact with proteins involved in cell signaling pathways, affecting their function and altering cellular responses .

Cellular Effects

The effects of 2,4,6-Trip-tolyl-1,3,5-triazine on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, the compound can inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell division . Moreover, 2,4,6-Trip-tolyl-1,3,5-triazine can induce apoptosis in certain cell types, further highlighting its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, 2,4,6-Trip-tolyl-1,3,5-triazine exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, 2,4,6-Trip-tolyl-1,3,5-triazine can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4,6-Trip-tolyl-1,3,5-triazine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,4,6-Trip-tolyl-1,3,5-triazine remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to the compound has been associated with sustained inhibition of enzyme activity and persistent changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of 2,4,6-Trip-tolyl-1,3,5-triazine vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant adverse effects . At higher doses, 2,4,6-Trip-tolyl-1,3,5-triazine may exhibit toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .

Metabolic Pathways

2,4,6-Trip-tolyl-1,3,5-triazine is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic conversion in the liver, where it is processed by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, which can further influence the compound’s biological activity . The effects on metabolic flux and metabolite levels are significant, as they determine the overall impact of 2,4,6-Trip-tolyl-1,3,5-triazine on cellular function .

Transport and Distribution

Within cells and tissues, 2,4,6-Trip-tolyl-1,3,5-triazine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects . The distribution of 2,4,6-Trip-tolyl-1,3,5-triazine within the body is influenced by factors such as tissue permeability and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of 2,4,6-Trip-tolyl-1,3,5-triazine is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization determines the sites of action within the cell, influencing the compound’s efficacy and specificity . For example, 2,4,6-Trip-tolyl-1,3,5-triazine may accumulate in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression .

Properties

IUPAC Name

2,4,6-tris(4-methylphenyl)-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3/c1-16-4-10-19(11-5-16)22-25-23(20-12-6-17(2)7-13-20)27-24(26-22)21-14-8-18(3)9-15-21/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJCTCVDRKPLHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50986441
Record name 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50986441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6726-45-0
Record name 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50986441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6726-45-0
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